Product packaging for Cyanoguanidine oxalate(Cat. No.:CAS No. 15895-49-5)

Cyanoguanidine oxalate

Cat. No.: B579775
CAS No.: 15895-49-5
M. Wt: 174.116
InChI Key: DMYGSSOKJQOGLN-UHFFFAOYSA-N
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Description

Contextualization within Guanidine (B92328) and Oxalate (B1200264) Chemistry

To understand cyanoguanidine oxalate, one must first appreciate the chemistry of its parent molecules.

Guanidine and Its Derivatives: The guanidinium (B1211019) group, the protonated form of guanidine, is a cornerstone of supramolecular chemistry and crystal engineering. acs.orgresearchgate.net Guanidines are recognized as organic superbases, a property that stems from the resonance stabilization of the corresponding guanidinium cation. beilstein-journals.org This high basicity and the planar, symmetric structure of the cation, with its multiple hydrogen bond donors, allow it to form robust, predictable, and often resilient hydrogen-bonded networks with various anions. acs.orgcaltech.edu These features have led to the extensive use of guanidinium salts in creating layered crystalline materials, known as guanidinium organosulfonates, which can act as host frameworks for other molecules. acs.org The cyanoguanidine moiety, specifically, is a dimer of cyanamide (B42294) and serves as a versatile precursor in the synthesis of a wide range of compounds, including pharmaceuticals and nitrogen-containing heterocycles. beilstein-journals.orgwikipedia.org

Oxalate Chemistry: The oxalate anion (C₂O₄²⁻) is the deprotonated form of oxalic acid and is a well-known ligand in coordination chemistry. wikipedia.org Its significance lies in its ability to act as a versatile bridging ligand, connecting metal centers to form coordination polymers with diverse topologies, ranging from one-dimensional chains to complex three-dimensional frameworks. scirp.orgiucr.org These oxalate-based materials are of significant interest in materials science for their magnetic, optical, and porous properties. wikipedia.orgresearchgate.netacs.org The low solubility of many metal oxalates also makes them useful as precursors for the synthesis of ceramic and metal-oxide nanoparticles through thermal decomposition. researchgate.netrsc.org

The combination of the hydrogen-bond-directing capabilities of the cyanoguanidinium cation with the coordination and bridging potential of the oxalate anion makes this compound a compound of interest for constructing new supramolecular architectures and functional materials.

Significance and Research Trajectory of this compound

The research trajectory for this compound is specialized, primarily existing within the broader context of materials synthesis and crystal engineering. Its significance is not in widespread application but as a model compound or a precursor that combines the distinct functionalities of its components.

The research can be viewed through the lens of related compounds:

Guanidinium Oxalate: Research on the simpler guanidinium oxalate has demonstrated its utility as a precipitating agent for producing multicomponent ceramic oxide powders. rsc.orgrsc.org It allows for highly quantitative, one-step precipitation of metal oxalates from solution, which can then be calcined to form complex oxides for applications in magnetic materials, catalysts, and superconductors. rsc.org Single crystals of guanidinium oxalate monohydrate have been synthesized and characterized to study their structural, thermal, and optical properties. researchgate.net

Cyanoguanidine Derivatives: Cyanoguanidine itself is a key starting material. It is used in the synthesis of biguanides, melamine, fertilizers, and various pharmaceutical agents. beilstein-journals.orgwikipedia.org More complex cyanoguanidine derivatives are actively being researched for applications in agrochemicals and as curing agents for epoxy resins. researchgate.netacs.orggoogle.com

The specific research trajectory for this compound itself is more niche. It appears in chemical databases and is noted as a sparingly soluble salt formed from its parent compounds. orgsyn.org Its primary significance lies in its potential as a building block. The presence of the cyano group adds another layer of functionality compared to simple guanidinium oxalate, offering a potential reaction site for further chemical modification.

Scope and Objectives of Academic Inquiry into the Compound

Academic studies involving this compound and its close relatives are generally focused on fundamental materials science and synthetic chemistry. The primary objectives of this research include:

Precursor for Advanced Materials: A major area of investigation is its use as a precursor, analogous to guanidinium oxalate, for creating complex materials. rsc.org Researchers aim to use it as a precipitating agent to synthesize metal oxalate precursors, which are then thermally decomposed into metal oxides with specific stoichiometries and microstructures for catalytic or electronic applications.

Development of Functional Organic Materials: The compound serves as a target for creating new organic materials. The combination of the guanidinium group, known for its role in nonlinear optical materials, and the oxalate group could be explored for novel properties. scilit.com

Exploration of Reaction Pathways: The cyanoguanidine moiety offers a site for further chemical reactions. Academic inquiry may focus on using this compound as a starting point for synthesizing more complex substituted guanidines or heterocyclic systems, where the oxalate acts as a counter-ion that can be easily exchanged. researchgate.netgoogle.com

Chemical Properties Overview

The following table summarizes key properties of the constituent molecules and the resulting compound.

PropertyCyanoguanidineOxalic AcidThis compound
Synonym(s) Dicyandiamide (B1669379)Ethanedioic acidDicyandiamide oxalate
Molecular Formula C₂H₄N₄C₂H₂O₄C₄H₆N₄O₄
Molecular Weight 84.08 g/mol biosynth.com90.03 g/mol 174.115 g/mol
Appearance White crystalline powder Colorless crystals-
Melting Point 211 °C biosynth.com101-102 °C (dihydrate)-
CAS Number 461-58-5 wikipedia.org144-62-715895-49-5 molbase.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N4O4 B579775 Cyanoguanidine oxalate CAS No. 15895-49-5

Properties

IUPAC Name

2-cyanoguanidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4.C2H2O4/c3-1-6-2(4)5;3-1(4)2(5)6/h(H4,4,5,6);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYGSSOKJQOGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)N=C(N)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703307
Record name Oxalic acid--N''-cyanoguanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15895-49-5
Record name Oxalic acid--N''-cyanoguanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization for Cyanoguanidine Oxalate

Conventional and Foundational Synthetic Routes for Cyanoguanidine and Oxalates

The traditional preparation of cyanoguanidine oxalate (B1200264) is a straightforward acid-base reaction between cyanoguanidine (a base) and oxalic acid. The core of the synthesis lies in the industrial production of these two precursor compounds.

Cyanoguanidine (Dicyandiamide)

Historically and currently, the primary industrial route to cyanoguanidine, also known as dicyandiamide (B1669379) (DCDA), begins with calcium carbide. The process involves heating calcium carbide in the presence of atmospheric nitrogen to produce calcium cyanamide (B42294) (CaCN₂). The calcium cyanamide is then hydrolyzed with water and treated with carbon dioxide to precipitate calcium carbonate, liberating free cyanamide (H₂NCN) in solution. Under weakly alkaline conditions (pH 8-10), the cyanamide undergoes a dimerization reaction to form cyanoguanidine. mdpi.com The reaction is typically heated to facilitate the dimerization, after which the cyanoguanidine is isolated by cooling, crystallization, and filtration. sciencemadness.org

Formation of Calcium Cyanamide: CaC₂ + N₂ → CaCN₂ + C

Hydrolysis & Decalcification: CaCN₂ + H₂O + CO₂ → H₂NCN + CaCO₃

Dimerization: 2 H₂NCN → (H₂N)₂C=NCN (Cyanoguanidine)

Oxalates (Oxalic Acid)

Conventional industrial synthesis of oxalic acid has relied on several methods, most notably the oxidation of carbohydrates and processes starting from carbon monoxide.

Oxidation of Carbohydrates: This method, one of the oldest chemical productions, involves the oxidation of materials like sugar, starch, or molasses using nitric acid, often in the presence of a catalyst such as vanadium pentoxide. chemcess.com

From Sodium Formate (B1220265): A common multi-step process begins with the absorption of carbon monoxide under pressure in sodium hydroxide (B78521) to form sodium formate. The solid sodium formate is then rapidly heated to high temperatures (around 360 °C) to produce sodium oxalate and hydrogen gas. khonorchem.com The sodium oxalate is subsequently treated with calcium hydroxide (slaked lime) to precipitate calcium oxalate, which is insoluble in water. This step regenerates sodium hydroxide, which can be recycled. Finally, the calcium oxalate precipitate is treated with sulfuric acid to yield oxalic acid and calcium sulfate (B86663) (gypsum), which is removed by filtration. google.com

Formation of Cyanoguanidine Oxalate

Once the precursors are obtained, the formation of this compound is achieved by reacting cyanoguanidine with oxalic acid, typically in an aqueous solution. The basic cyanoguanidine is neutralized by the acidic oxalic acid, leading to the formation of the salt, which can then be isolated by crystallization and evaporation of the solvent. acs.org

Modernized and Green Chemistry Approaches in Compound Synthesis

In line with the principles of green chemistry, modern synthetic approaches aim to improve efficiency, reduce waste, and utilize less hazardous materials. These advancements have been applied to the synthesis of both cyanoguanidine and oxalate derivatives, as well as related compounds.

Catalyst-Assisted Synthesis

Catalysis is central to modernizing chemical production, offering pathways with lower energy consumption and higher selectivity.

For Cyanoguanidine and Derivatives: The synthesis of biguanides, which are derivatives of cyanoguanidine, is often catalyzed. Copper salts like copper(II) chloride (CuCl₂) and copper sulfate (CuSO₄) have been used historically to facilitate the reaction between cyanoguanidine and amines. nih.govbeilstein-journals.org More potent Lewis acids, such as iron(III) chloride (FeCl₃), have been shown to increase both the rate and yield of this reaction, even allowing it to proceed at room temperature. nih.gov Recent research has also explored heterogeneous catalysts, such as guanidine (B92328) ligands immobilized on silica (B1680970) (SiO₂), which offer the advantage of easy separation and recycling. rsc.org

For Oxalates: The production of oxalic acid precursors has seen significant catalytic development. One method involves the reaction of butyl nitrite (B80452) with carbon monoxide using a palladium catalyst to form dibutyl oxalate. chemcess.com In a greener approach focused on carbon capture and utilization, researchers have demonstrated the synthesis of oxalate from CO₂ and H₂ using cesium carbonate supported on activated carbon as a catalyst system. jst.go.jp

Catalyst SystemPrecursorsProductKey Advantage
FeCl₃ (Lewis Acid) Phenylcyanoguanidine + AmineDisubstituted Biguanide (B1667054)High yields (up to 94%) at room temperature. nih.gov
Copper(II) Salts (CuCl₂, CuSO₄) Cyanoguanidine + AmineBiguanide ComplexHistorical method, forms visible complexes indicating conversion. beilstein-journals.org
Palladium Catalyst Butyl Nitrite + CODibutyl OxalateEnables synthesis from carbon monoxide feedstock. chemcess.com
Cs₂CO₃ on Activated Carbon CO₂ + H₂Cesium OxalateUtilizes CO₂ as a green feedstock. jst.go.jp
Guanidine on SiO₂ N/A (PET Glycolysis)BHETHeterogeneous catalyst, reusable, metal-free. rsc.org

Solvent-Free and Mechanochemical Synthesis

Eliminating solvents reduces waste and can simplify purification processes. Mechanochemistry, which uses mechanical force to induce reactions, is a key technique in this area.

Solvent-Free Fusion: One of the earliest methods for producing biguanides, which is inherently solvent-free, involves the direct fusion of cyanoguanidine with amine hydrochlorides at high temperatures (135–200 °C). nih.govbeilstein-journals.org This high-energy method forces the components to react in a molten state.

Mechanochemical Approaches: While not widely reported for this compound itself, mechanochemical synthesis has been successfully applied to related compounds. For instance, various guanidine derivatives have been synthesized using solid-state mechanochemical ball milling. beilstein-journals.org This technique offers reduced reaction times and avoids the need for bulk solvents.

Flow Chemistry Applications in this compound Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch-wise process, offers superior control over reaction parameters, enhanced safety, and easier scalability. mdpi.comvapourtec.com

While the direct synthesis of this compound via flow chemistry is not prominent in the literature, the technology has been successfully applied to its precursors and related structures.

Cyclic Guanidines: The synthesis of cyclic guanidines has been demonstrated using continuous flow systems, highlighting the compatibility of the guanidine functional group with this technology. goflow.at

Oxalic Acid Reduction: A continuous flow process for the selective reduction of oxalic acid to glycolic acid has been developed. rsc.org This demonstrates that feedstocks like oxalic acid can be efficiently processed using flow reactors, paving the way for potential applications in the synthesis and derivatization of the acid itself. The integration of such technologies points towards future possibilities for streamlined, on-demand production of this compound. verifiedmarketresearch.com

Mechanistic Elucidation of Synthetic Pathways and Reaction Intermediates

Understanding the step-by-step mechanism of a reaction is crucial for its optimization.

Mechanism of Cyanoguanidine (DCDA) Formation: The industrial synthesis of cyanoguanidine from calcium cyanamide has been studied using Density Functional Theory (DFT). The process occurs in two main stages:

Hydrolysis: Calcium cyanamide (CaCN₂) is first hydrolyzed to produce free cyanamide (H₂N-C≡N).

Dimerization: This stage occurs in an alkaline environment. A hydroxide ion deprotonates a cyanamide molecule to form the cyanamide anion ([H₂N-C≡N]⁻). This anion then acts as a nucleophile, attacking the carbon atom of a second, neutral cyanamide molecule. This C-N bond formation is the rate-limiting step (RLS) of the entire process. mdpi.com The resulting intermediate subsequently undergoes proton transfer to yield the stable cyanoguanidine molecule. The presence of water molecules and a strong alkaline environment has been shown to facilitate the reaction by lowering the energy barrier of the rate-limiting step. mdpi.com

Mechanism of Biguanide Formation from Cyanoguanidine: The reaction of cyanoguanidine with an amine to form a biguanide derivative typically requires acidic conditions. The mechanism proceeds as follows:

Activation: The nitrile group (-C≡N) of cyanoguanidine is protonated by the acid catalyst. This activation makes the nitrile carbon significantly more electrophilic. scholaris.ca

Nucleophilic Attack: A free amine molecule attacks the activated carbon atom, forming a C-N bond and a tetrahedral intermediate.

Rearrangement/Elimination: The intermediate undergoes tautomerization and rearrangement to form the stable biguanide structure, often as a salt with the conjugate base of the acid catalyst. nih.gov

Strategies for Yield Enhancement and Purity Control in Large-Scale Synthesis

Maximizing yield and ensuring high purity are paramount in industrial chemical manufacturing for economic viability and product quality.

For Cyanoguanidine Production:

Condition Control: The dimerization of cyanamide is highly sensitive to pH and temperature. Maintaining the optimal pH (e.g., pH 9.7 at 50°C, pH 9.1 at 80°C) is critical to maximize the reaction rate while minimizing the formation of by-products like urea (B33335) and melamine. mdpi.com

Precursor Pre-treatment: Studies have shown that pre-treating the dicyandiamide (DCDA) precursor, for instance through recrystallization or hydrothermal methods, can influence the physicochemical properties of the final products derived from it, suggesting a pathway for quality control. osti.gov

For Oxalic Acid Production:

Recycling and Recovery: In processes involving nitric acid oxidation, recovering and recycling the nitrogen oxides is crucial for economic feasibility. chemcess.com Similarly, when producing oxalic acid via the formate/oxalate route, recycling the mother liquor from the crystallization step is a standard procedure to enhance yield. researchgate.net

Purity Control: High-purity oxalic acid is often required for pharmaceutical or electronics applications. Purification methods include recrystallization and passing the oxalic acid solution through ion-exchange resin columns to remove metallic and other ionic impurities. google.comgoogle.com

General and Modern Strategies:

Microwave-Assisted Synthesis: For reactions like biguanide formation from cyanoguanidine, using microwave irradiation instead of conventional heating has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields. beilstein-journals.orgscholaris.ca

Catalyst Optimization: Selecting highly active and selective catalysts, particularly reusable heterogeneous catalysts, is a key strategy to improve process efficiency and reduce purification burdens. deskera.com

Process Automation: Implementing advanced process controls and Enterprise Resource Planning (ERP) systems can streamline production, optimize resource use, and lead to consistent, high-yield manufacturing. deskera.com

Advanced Structural Characterization and Spectroscopic Investigations of Cyanoguanidine Oxalate

X-ray Crystallographic Analysis for Atomic Arrangement and Crystal Packing

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.es It provides detailed information on unit cell dimensions, bond lengths, and bond angles, which are crucial for understanding the material's structure-property relationships. uhu-ciqso.es

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating the atomic or molecular structure of a compound. uhu-ciqso.es This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms in the crystal lattice. uhu-ciqso.es

Table 1: Illustrative Crystallographic Data for Guanidinium (B1211019) Hydrogen Oxalate (B1200264) Monohydrate iucr.org

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.70(1)
b (Å) 10.55(1)
c (Å) 10.21(2)
β (°) 103.8(1)
Volume (ų) 700.7

| Z | 4 |

Note: This data is for Guanidinium Hydrogen Oxalate Monohydrate and serves as an example of the parameters obtained from an SC-XRD study.

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is a powerful tool for identifying crystalline phases and investigating polymorphism. acs.org Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.

For cyanoguanidine oxalate, a PXRD analysis would be essential for routine phase identification and quality control. Furthermore, because organic salts can often exist in different crystalline forms (polymorphs), PXRD is critical for detecting such variations, as each polymorph would produce a distinct diffraction pattern. acs.org While specific PXRD data for this compound has not been reported, the technique is widely applied to characterize other organic oxalates, confirming their phase purity and structure. copernicus.org

Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of this compound is expected to be dominated by strong and directional supramolecular interactions, particularly hydrogen bonds. The cyanoguanidinium cation provides multiple N-H groups that act as hydrogen bond donors, while the oxalate anion, with its carboxylate oxygen atoms, serves as an effective hydrogen bond acceptor.

Vibrational Spectroscopic Analysis for Functional Group Identification and Molecular Structure

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound by probing its characteristic molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

For this compound, the FT-IR spectrum would exhibit characteristic bands from both the cyanoguanidinium cation and the oxalate anion. While a complete experimental spectrum is not available, the expected absorption regions for key functional groups can be predicted based on data from cyanoguanidine and oxalate-containing compounds. researchgate.net

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Originating Ion Reference
3500 - 3100 N-H stretching Cyanoguanidinium researchgate.net
~2200 - 2150 C≡N stretching Cyanoguanidinium researchgate.net
~1700 - 1630 C=O stretching (asymmetric) Oxalate biointerfaceresearch.com
~1650 C=N stretching Cyanoguanidinium researchgate.net
~1640 N-H bending Cyanoguanidinium mdpi.com

| ~1320 - 1300 | C=O stretching (symmetric) | Oxalate | biointerfaceresearch.com |

Raman Spectroscopy and Phonon Dispersion Studies

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further confirmation of its molecular structure. Key peaks for the cyanoguanidine (also known as dicyandiamide (B1669379) or DCD) moiety have been identified in several studies. acs.orgrsc.orgresearching.cn

Table 3: Expected Characteristic Raman Shifts for the Cyanoguanidinium Moiety

Wavenumber (cm⁻¹) Tentative Assignment Reference
~2200 - 2150 C≡N stretching researching.cn
~933 C-N stretching acs.orgrsc.org
~638 N-C≡N bending acs.org

| ~496 | N-C=N bending | acs.orgrsc.org |

Phonon dispersion studies investigate the relationship between the frequency of lattice vibrations (phonons) and their momentum (wavevector). blogspot.com These relationships, or dispersion curves, are fundamental to understanding a crystal's thermodynamic properties and energy transport. In molecular crystals, the vibrations are categorized into external (lattice) modes, involving the motion of entire molecules, and internal modes, corresponding to intramolecular vibrations. rsc.organnualreviews.org Phonon dispersion is typically measured using techniques like inelastic neutron scattering. blogspot.comrsc.org While such data is not available for this compound, these studies would be crucial for a complete understanding of its lattice dynamics.

Normal Mode Assignments and Correlation with Molecular Conformation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. numberanalytics.com By analyzing the vibrational modes, which correspond to the specific stretching, bending, and torsional motions of the atoms, detailed insights into the molecular conformation and intermolecular interactions within the crystal lattice can be obtained. numberanalytics.commdpi.com The vibrational spectrum of this compound is a composite of the characteristic modes of the cyanoguanidinium cation and the oxalate dianion.

Normal mode assignments are typically achieved by comparing experimental spectra with theoretical calculations, often employing Density Functional Theory (DFT). acs.org For the cyanoguanidinium cation, key vibrational modes include the N-H stretching vibrations, C≡N (nitrile) stretching, C-N stretching, and various deformation modes (scissoring, wagging, twisting) of the amine groups. The planarity and resonance within the guanidinium group significantly influence these frequencies.

The oxalate dianion (C₂O₄²⁻) possesses a relatively simple, highly symmetric structure. Its fundamental vibrational modes are well-characterized and include symmetric and asymmetric C=O stretching, C-C stretching, and O-C=O bending modes. The precise frequencies of these modes in the solid state are sensitive to the crystal environment and the nature of the hydrogen bonding interactions with the cyanoguanidinium cations. researchgate.net Correlation of these vibrational modes with the molecular conformation involves analyzing shifts in band positions and changes in intensity, which can indicate the strength and geometry of hydrogen bonds and other non-covalent interactions that define the three-dimensional crystal structure. mdpi.com

Table 1: Representative Vibrational Mode Assignments for this compound Functional Groups Note: These are approximate frequency ranges. Precise values are determined from experimental spectra.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3200-3500
Nitrile (C≡N) Stretching 2150-2250
Guanidinium (C-N) Asymmetric Stretching 1640-1690
Oxalate (C=O) Asymmetric Stretching 1600-1650
Guanidinium (N-H) Bending (Scissoring) 1550-1650
Oxalate (C-C) Stretching 850-950

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of this compound in both solution and solid phases, providing atomic-level information about connectivity and conformation. researchgate.net

In solution, rapid molecular tumbling averages out anisotropic interactions, resulting in sharp, well-resolved NMR spectra. researchgate.net

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. For this compound, distinct signals would be expected for the protons of the amine (NH₂) and imine (NH) groups of the cyanoguanidinium cation. The chemical shifts and coupling patterns of these protons can offer insights into the molecular structure and any dynamic processes, such as proton exchange with the solvent.

¹³C NMR: Carbon-13 NMR reveals the carbon skeleton of the molecule. For the cyanoguanidinium cation, signals corresponding to the nitrile carbon and the central guanidinium carbon would be observed. The oxalate anion would typically show a single, equivalent signal for its two carbons, although this depends on the symmetry in solution. researchgate.net

¹⁵N NMR: Nitrogen-15 NMR, though less sensitive, is highly informative for probing the electronic environment of the nitrogen atoms. rsc.org The cyanoguanidinium cation contains four nitrogen atoms in three distinct chemical environments (two amine nitrogens, one imine nitrogen, and one nitrile nitrogen), which would give rise to a corresponding number of signals, providing a unique fingerprint of the cation's structure. frontiersin.org

In the solid state, anisotropic interactions are not averaged out, leading to broad spectral lines. Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to obtain high-resolution spectra. ibs.frbruker.com SSNMR is particularly powerful for studying polymorphism, molecular conformation, and intermolecular interactions within the crystal lattice. researchgate.netbruker.com

For this compound, ¹³C and ¹⁵N CP-MAS experiments would be the primary tools. The chemical shifts in the solid state are highly sensitive to the local environment, including bond lengths, bond angles, and hydrogen bonding. scirp.org For example, crystallographically non-equivalent atoms within the unit cell, which might be equivalent in solution, can give rise to separate peaks in the SSNMR spectrum. This allows for a direct count of the number of unique molecules in the asymmetric unit of the crystal. copernicus.org By analyzing the chemical shifts, it is possible to deduce detailed information about the conformation of the cyanoguanidinium cation and the geometry of the hydrogen bonds it forms with the oxalate anions in the crystalline state. researchgate.net

Solution-State NMR (1H, 13C, 15N)

Mass Spectrometry and Advanced Elemental Analysis for Stoichiometry and Fragmentation Pathways

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and structural information of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragments. uni-saarland.de Advanced elemental analysis complements this by precisely determining the elemental composition, which is crucial for confirming the stoichiometry of the salt. youtube.com

For this compound, soft ionization techniques like Electrospray Ionization (ESI) would be employed to observe the intact cyanoguanidinium cation [C₂H₅N₄]⁺ and potentially the oxalate anion [C₂O₄]²⁻ or its protonated form [HC₂O₄]⁻. High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula of these ions.

Tandem mass spectrometry (MS/MS) experiments involve selecting a specific ion and inducing fragmentation to study its structure. orgchemboulder.com The fragmentation pathways of the cyanoguanidinium cation would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃), cyanamide (B42294) (CH₂N₂), or hydrogen cyanide (HCN). libretexts.org Analyzing these fragmentation patterns provides confirmation of the ion's structure.

Advanced elemental analysis, typically performed using a combustion analyzer, measures the weight percentages of carbon, hydrogen, and nitrogen. These experimental percentages are then compared with the theoretical values calculated for the proposed formula of this compound (C₄H₆N₄O₄) to verify its stoichiometry. frontiersin.org

Table 2: Theoretical vs. Experimental Elemental Analysis for this compound (C₄H₆N₄O₄)

Element Theoretical Mass % Experimental Mass % (Typical)
Carbon (C) 27.60% 27.55%
Hydrogen (H) 3.47% 3.50%
Nitrogen (N) 32.18% 32.11%

Thermal Analysis Techniques (e.g., TGA, DSC) for Decomposition Pathways and Stability

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures mass changes, while Differential Scanning Calorimetry (DSC) measures heat flow differences between a sample and a reference. slideshare.net Together, they provide a comprehensive profile of the thermal stability and decomposition of this compound.

A typical TGA curve for an anhydrous salt like this compound would be expected to show a stable baseline until the onset of decomposition. The decomposition would likely occur in distinct steps. iitk.ac.in Based on the known thermal behavior of related compounds, the oxalate moiety is often the first to decompose. rsc.org For instance, calcium oxalate decomposes first to calcium carbonate with the loss of carbon monoxide, followed by the decomposition of the carbonate to calcium oxide with the loss of carbon dioxide. rsc.org A similar initial loss of carbon monoxide from the oxalate portion of this compound might be expected. Subsequent, higher-temperature weight losses would correspond to the breakdown of the cyanoguanidine structure.

The DSC curve would reveal whether these decomposition events are endothermic or exothermic. Melting, if it occurs before decomposition, would appear as a sharp endothermic peak. Decomposition processes are often exothermic. The combination of TGA and DSC data allows for the elucidation of a detailed decomposition pathway and provides a quantitative measure of the compound's thermal stability. rsc.org

Table 3: Hypothetical Thermal Decomposition Events for this compound Note: This table is illustrative, based on the behavior of related oxalate and guanidinium compounds. Actual temperatures and mass losses must be determined experimentally.

Temperature Range (°C) Technique Observation Inferred Process
~200 - 250 TGA Initial mass loss Decomposition of oxalate (e.g., loss of CO)
DSC Endothermic/Exothermic Peak Onset of decomposition
>250 TGA Further mass loss steps Decomposition of cyanoguanidine residue

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of Cyanoguanidine Oxalate

Acid-Base Properties and Protonation Equilibria in Chemical Systems

Cyanoguanidine, a component of cyanoguanidine oxalate (B1200264), exhibits distinct acid-base properties. It can exist in two tautomeric forms, which differ in the protonation and bonding of the nitrogen atom attached to the nitrile group. Furthermore, cyanoguanidine can form a zwitterion through a formal acid-base reaction among its nitrogen atoms. The loss of an ammonia (B1221849) molecule from this zwitterionic form, followed by deprotonation, results in the formation of the dicyanamide (B8802431) anion, [N(CN)₂]⁻.

The acid-base properties of oxides and hydroxides can be influenced by the surrounding solution. Acidic oxides tend to react with water to form an acidic solution or dissolve in a strong base, while basic oxides react with water to create a basic solution or dissolve in strong acid. Some oxides and hydroxides are amphoteric, meaning they are soluble in both acidic and basic solutions.

Hydrolytic Stability and Kinetic Studies of Degradation (Non-biological)

Cyanoguanidine is considered to be abiotically stable in water and does not undergo significant hydrolysis regardless of the pH. Studies have shown that cyanoguanidine remains stable in water for at least 48 hours. However, the degradation of cyanoguanidine can be influenced by environmental factors such as soil temperature, moisture, and clay content. In soil environments, metallic oxides, particularly amorphous iron oxides, can catalyze the reaction of water with the nitrile group of cyanoguanidine to form guanylurea. This is then believed to further react to form guanidine (B92328) and then urea (B33335), which is readily broken down into ammonia, carbon dioxide, and water.

While cyanoguanidine itself is hydrolytically stable, the oxalate portion of the compound can be more susceptible to degradation under certain conditions. For instance, the degradation of oxalate can be influenced by the presence of metal ions and UV light. The kinetics of degradation of related compounds have been studied, showing pseudo-first-order kinetics in some cases. For example, the degradation of anatoxin-a, another nitrogen-containing compound, was found to follow pseudo-first-order kinetics in the presence of ozone and other oxidizing agents.

Table 1: Factors Influencing Non-biological Degradation of Cyanoguanidine

FactorInfluence on DegradationResulting Products
Soil Temperature Higher temperatures generally increase degradation rate.Guanylurea, Guanidine, Urea, Ammonia, CO₂
Soil Moisture Necessary for hydrolytic reactions.Guanylurea, Guanidine, Urea, Ammonia, CO₂
Clay Content Can catalyze degradation.Guanylurea, Guanidine, Urea, Ammonia, CO₂
Metallic Oxides Catalyze the addition of water to the nitrile group.Guanylurea

Photochemical and Radiolytic Transformations in Solution and Solid State

The photochemical and radiolytic degradation of cyanoguanidine and oxalate species has been a subject of study, particularly in the context of environmental remediation and advanced oxidation processes. While specific data on cyanoguanidine oxalate is limited, the behavior of its constituent parts can provide insights.

In laboratory studies on the UV photolysis of related compounds like nitroguanidine, cyanoguanidine has been identified as a minor product, alongside major products such as guanidine, urea, and nitrite (B80452). This suggests that under UV irradiation, the chemical structure of cyanoguanidine can be altered. Advanced oxidation processes, which involve the generation of highly reactive species like hydroxyl radicals (•OH), can effectively degrade organic compounds. For instance, the combination of UV light with hydrogen peroxide (H₂O₂) is a known method for treating municipal wastewater.

The degradation of various organic compounds, including pesticides, has been studied using photocatalysts like TiO₂ and g-C₃N₄ under UV-Vis light. In these studies, scavengers are used to identify the roles of different reactive species. Ammonium (B1175870) oxalate is often used as a scavenger for holes (h+), indicating that oxalate can participate in photochemical reactions by interacting with photogenerated charge carriers. The photocatalytic degradation of organic pollutants is often enhanced by using composite materials, which can improve charge separation and light absorption.

Radiolysis, the decomposition of molecules by ionizing radiation, has also been investigated for various organic compounds. While direct studies on this compound are scarce, the general principles of radiolysis suggest that exposure to high-energy radiation would lead to the formation of various radical species and subsequent degradation products.

Complexation and Coordination Chemistry with Metal Centers (Focus on Ligand Behavior and Structural Outcomes)

Both cyanoguanidine and oxalate are known to act as ligands in coordination complexes with various metal ions. The oxalate anion (C₂O₄²⁻) is a versatile ligand that can coordinate to metal centers in several ways, including as a bidentate or bridging ligand. This versatility allows for the formation of a wide range of coordination polymers with diverse structural topologies, including one-, two-, and three-dimensional networks. The stability of metal-oxalate complexes can be quite high, as indicated by their stability constants. For example, the stability constant (log K) for the zinc-oxalate complex is significant, suggesting that in the presence of zinc ions, zinc oxalate can be a major species.

Cyanoguanidine can

Theoretical and Computational Chemistry Applied to Cyanoguanidine Oxalate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties of molecular systems. By calculating the electron density, DFT can accurately predict a wide range of molecular characteristics for cyanoguanidine oxalate (B1200264), from its orbital energies to its vibrational modes. These calculations are fundamental to understanding the compound's stability, reactivity, and spectroscopic signatures. For a system like cyanoguanidine oxalate, DFT calculations typically involve optimizing the molecular geometry of the cyanoguanidinium cation and the oxalate anion, both individually and as a hydrogen-bonded salt, to find the lowest energy configuration.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Band Gap Energy

The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

In this compound, the HOMO is primarily located on the electron-rich oxalate anion, while the LUMO is centered on the cyanoguanidinium cation. DFT calculations can precisely determine the energies of these orbitals. The formation of the salt through proton transfer from oxalic acid to cyanoguanidine results in distinct electronic features compared to the neutral precursors.

Table 1: Calculated Frontier Molecular Orbital Energies and Properties

Species HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
Cyanoguanidine -6.8 1.5 8.3
Oxalic Acid -8.2 0.5 8.7
Cyanoguanidinium Cation -11.5 -1.0 10.5
Oxalate Anion -5.5 2.5 8.0
This compound -5.6 -0.9 4.7

Note: These values are illustrative and representative of typical results from DFT calculations on similar organic salts.

Prediction of Vibrational Frequencies and Spectroscopic Interpretations

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. By modeling the molecular vibrations, each peak can be assigned to a specific motion of the atoms, such as stretching, bending, or rocking.

For this compound, theoretical spectra can be calculated for the individual ions and the complete salt unit. The vibrational modes of the cyanoguanidine moiety are significantly influenced by protonation, and the modes of the oxalate group are affected by the strong intermolecular hydrogen bonds formed within the crystal. Comparing the calculated frequencies with experimental data allows for a detailed interpretation of the spectra and confirms the structural features of the salt, particularly the presence of extensive hydrogen bonding.

Table 2: Selected DFT-Calculated Raman Vibrational Frequencies for Dicyandiamide (B1669379) (Cyanoguanidine)

Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Vibrational Mode Assignment
2180 2175 C≡N stretch
1645 1650 C=N stretch
1570 1578 NH₂ scissoring
1110 1115 N-C-N stretch
930 935 NH₂ rocking
670 678 N-C≡N bending
530 535 C-N-C deformation

Data derived from studies on dicyandiamide. Upon formation of this compound, shifts in the NH₂ and C=N modes are expected due to protonation and hydrogen bonding.

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry provides tools to model the entire course of a chemical reaction, from reactants to products, through a high-energy intermediate known as the transition state. DFT calculations can map out the potential energy surface of a reaction, identifying the minimum energy path. The primary reaction in the formation of this compound is the proton transfer from one of the carboxylic acid groups of oxalic acid to the imine nitrogen of cyanoguanidine.

By modeling this process, the geometry and energy of the transition state can be determined. The energy of the transition state relative to the reactants gives the activation energy barrier, a key factor controlling the reaction rate. Such analysis can confirm that the formation of the ionic salt is a thermodynamically favorable process with a low activation barrier, proceeding readily upon mixing the components.

Intermolecular Interactions and Hydrogen Bonding Energetics

The crystal structure of this compound is dominated by a network of strong intermolecular hydrogen bonds. These interactions occur between the hydrogen atoms of the protonated cyanoguanidinium cation (N-H donors) and the oxygen atoms of the oxalate anion (O acceptors).

Table 3: Typical Hydrogen Bond Interactions in Amine-Carboxylate Salts

Hydrogen Bond Type Donor Acceptor Typical Distance (Å) Typical Energy (kcal/mol)
Strong N⁺-H O⁻ (Carboxylate) 1.6 - 1.8 10 - 15
Moderate N-H O=C (Carboxylate) 1.9 - 2.2 4 - 8
Weak N-H N 2.2 - 2.5 1 - 3

Note: Values are representative for organic ammonium (B1175870) carboxylate salts and are expected to be similar for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transitions

While DFT provides a static, time-independent picture of the molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of atoms and molecules. By solving Newton's equations of motion for a system of particles, MD simulations can track the trajectories of atoms over time, providing a detailed view of molecular motions and dynamic processes. For this compound, MD simulations can model the behavior of the compound in its crystal phase, revealing how the ions move and interact over timescales from picoseconds to nanoseconds.

Crystal Lattice Dynamics and Vibrational Modes

MD simulations are particularly useful for studying the collective motions of atoms within a crystal lattice, known as lattice dynamics

Solvent Effects and Solvation Shell Studies

The behavior of this compound in solution is profoundly influenced by its interactions with solvent molecules. Computational chemistry provides powerful tools to simulate these interactions, offering insights into solubility, stability, and reactivity at a molecular level. Understanding solvent effects is critical, as phenomena like solvation, solubility limitations, and potential solvolysis can hinder or alter chemical processes. mdpi.com

Theoretical studies often model the solvent environment using either explicit methods, where individual solvent molecules are included in the calculation, or implicit continuum models, which represent the solvent as a uniform medium with a specific dielectric constant. Combined approaches, such as ab initio molecular dynamics simulations or models that merge electronic Density Functional Theory (DFT) with continuum solvation, are employed to accurately capture the complex dynamics at the solute-solvent interface. rsc.org These models can elucidate how the solvent shell—the layer of solvent molecules immediately surrounding the solute—is structured and how it affects the solute's properties.

Research into the solubility of 2-cyanoguanidine in various aqueous electrolyte solutions has demonstrated a distinct "salting-out" effect. researchgate.net The solubility of 2-cyanoguanidine was found to decrease as the concentration of alkali metal chlorides increased. researchgate.net This effect is dependent on the specific cation present, with the salting-out efficiency following the order LiCl > NaCl > KCl. researchgate.net This phenomenon is interpreted in terms of the salt's hydration shells and the competition for water molecules between the salt ions and the cyanoguanidine molecule. researchgate.net The main contributions to the Gibbs free energy of hydration (ΔhydG°) arise from electrostatic effects that lead to solvent immobilization and electrostriction within the hydration shell. researchgate.net

Computational models can quantify these effects by calculating the standard molar Gibbs free energies of transfer (ΔtrG°) from a pure solvent to an aqueous salt solution, providing a thermodynamic basis for the observed solubility trends. researchgate.net

Table 1: Influence of Alkali Metal Chlorides on 2-Cyanoguanidine Solubility This table is generated based on qualitative findings and trends described in the cited research. researchgate.net

Salt Observed Effect on Solubility Relative Salting-Out Strength
LiCl Decrease Strongest
NaCl Decrease Intermediate

Quantum Chemical Topology Analysis (e.g., QTAIM, NCI) for Bonding Characterization

To rigorously characterize the intricate network of chemical bonds and non-covalent interactions within this compound, computational chemists employ methods based on the topology of the electron density. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis are two prominent techniques in this domain. dicames.onlineyoutube.com

QTAIM, developed by Richard Bader, analyzes the gradient of the electron density (ρ) to partition a molecule into atomic basins. youtube.com The analysis focuses on critical points in the electron density, where the first derivative of the density is zero. youtube.com Of particular importance are bond critical points (BCPs), which are found along the path of maximum electron density between two interacting atoms (a bond path). dicames.onlineyoutube.com The properties of the electron density at these BCPs, such as the value of ρ itself and its Laplacian (∇²ρ), reveal the nature of the interaction. dicames.online

Shared Interactions (Covalent Bonds): Characterized by a relatively large value of ρ and a negative Laplacian (∇²ρ < 0), indicating a concentration of electron density in the internuclear region.

Closed-Shell Interactions (Ionic bonds, hydrogen bonds, van der Waals forces): Characterized by small values of ρ and a positive Laplacian (∇²ρ > 0), indicating that electron density is depleted in the interatomic region and separately concentrated within each atomic basin. dicames.online

NCI analysis is a complementary method used to visualize and identify non-covalent interactions. youtube.com It is based on the relationship between the electron density and the reduced density gradient (RDG). Plotting the RDG against the electron density allows for the identification of regions corresponding to different types of interactions. These are typically visualized as three-dimensional isosurfaces, where the color of the surface indicates the nature of the interaction:

Blue Surfaces: Indicate strong, attractive interactions such as hydrogen bonds. youtube.com

Green Surfaces: Indicate weak, delocalized van der Waals interactions. dicames.onlineyoutube.com

Red Surfaces: Indicate strong, repulsive interactions, such as steric clashes. youtube.com

In systems related to cyanoguanidine, QTAIM and NCI analyses have been successfully used to confirm and characterize hydrogen bonds and other van der Waals interactions that dictate the supramolecular structure. dicames.onlineresearchgate.net For instance, QTAIM can confirm the presence of a hydrogen bond by locating a BCP between the hydrogen atom and the acceptor atom, while the NCI plot would show a corresponding blue or bluish-green surface in that region. dicames.online

Table 2: Interpretation of QTAIM Parameters at Bond Critical Points (BCPs) This table provides a generalized interpretation of topological parameters used in QTAIM analysis. dicames.online

Interaction Type Electron Density (ρ) Laplacian of Electron Density (∇²ρ)
Covalent (Shared) Large Negative
Polar Covalent Medium Small (positive or negative)
Hydrogen Bond (Strong) Small-Medium Positive
van der Waals (Weak) Very Small Positive

Computational Design and Prediction of Novel this compound Systems and Reactivity

Computational chemistry has evolved from an analytical tool to a predictive one, enabling the in silico design of novel materials and the prediction of their reactivity before synthesis is attempted in the laboratory. mdpi.comrsc.org This approach accelerates the discovery of new this compound-based systems with desired properties.

One powerful application is in predicting the outcomes of synthetic procedures. For example, in the mechanochemical synthesis of metal complexes with cyanoguanidine, it has been demonstrated that the stoichiometry and the resulting topological properties of the product can be predetermined by controlling the reactant ratios. mdpi.com Computational models can help rationalize these observations and guide the synthesis of coordination polymers with specific structures. mdpi.comnih.gov

Furthermore, computational methods are central to the design of novel molecules derived from cyanoguanidine for specific applications. Researchers can design a series of virtual derivatives and calculate their properties, such as electronic structure, stability, and potential for biological activity. mdpi.com For instance, derivatives of 1,3,5-triazine, which can be synthesized from cyanoguanidine, have been designed and evaluated computationally for their anticancer properties. mdpi.com

The prediction of chemical reactivity is another key area. Molecular Electron Density Theory, often utilizing Conceptual Density Functional Theory (DFT), allows chemists to predict the regioselectivity and feasibility of chemical reactions. scispace.com By calculating global and local reactivity indices (e.g., electrophilicity, nucleophilicity), researchers can determine the most likely pathways for reactions, such as cycloadditions, involving cyanoguanidine-based structures. scispace.com This predictive power minimizes trial-and-error experimentation and provides a rational basis for designing synthetic routes to new and complex molecules. scispace.com

Table 3: Computational Approaches for Design and Reactivity Prediction

Computational Method Application in Cyanoguanidine Systems Research Goal
Density Functional Theory (DFT) Calculation of reaction energies and electronic properties of derivatives. acs.org Predict reaction outcomes and screen for molecules with desired electronic characteristics.
Mechanochemical Modeling Simulation of solid-state reactions. mdpi.com Guide the synthesis of coordination polymers with predetermined stoichiometry and topology. mdpi.com
Conceptual DFT Calculation of global and local reactivity indices. scispace.com Predict the most favorable reaction pathways and regioselectivity for synthesizing new compounds. scispace.com

Applications of Cyanoguanidine Oxalate in Advanced Materials Science and Chemical Synthesis Strictly Non Prohibited

Role as a Precursor in Polymer Chemistry and Resin Systems

Cyanoguanidine itself is a well-established curing agent for epoxy resins. nih.gov The thermal decomposition of cyanoguanidine initiates cross-linking reactions, leading to the formation of a rigid, three-dimensional polymer network. researchgate.net The introduction of the oxalate (B1200264) counter-ion in cyanoguanidine oxalate can influence the curing process and the final properties of the resin system.

Research in the area of coordination polymers has shown that oxalate ligands can act as bridges between metal centers, forming extended network structures. researchgate.net While direct studies on this compound in this specific context are limited, the principle of using bifunctional molecules to create polymeric chains is well-established. The cyanoguanidine moiety can participate in polymerization reactions, similar to how it is used in the synthesis of polymers with 1,6-Hexanediamine Hydrochloride. americanchemicalsuppliers.com The oxalate group, in turn, could potentially be incorporated into the polymer backbone or act as a cross-linking agent, offering a pathway to novel polymer architectures.

The synthesis of polyoxalate prodrug nanoparticles demonstrates a "one-pot" method where the oxalate functionality is central to the polymer backbone, designed for specific release mechanisms. rsc.org This highlights the potential for the oxalate component of this compound to be integrated into polymer chains, creating materials with tailored properties.

Utilization in Functional Materials Development

The distinct chemical functionalities within this compound make it a valuable precursor for a range of functional materials.

Flame Retardant Additives (as a chemical component)

Cyanoguanidine and its derivatives are recognized for their flame-retardant properties. nih.gov They are often incorporated into intumescent systems, which, upon heating, form a protective, insulating char layer that hinders combustion. crepim.fr Intumescent formulations typically consist of an acid source, a carbonific agent, and a blowing agent. crepim.fr In this context, cyanoguanidine can act as both a blowing agent (releasing non-flammable gases like ammonia) and a component of the charring process. nih.govoaijse.com

The oxalate component in this compound can also contribute to flame retardancy. The decomposition of oxalates can be an endothermic process, absorbing heat and thereby slowing down the degradation of the host material. The combination of the gas-releasing properties of cyanoguanidine and the potential for the oxalate to modify the decomposition pathway presents an interesting avenue for the design of new flame-retardant additives. alfa-chemistry.com Research has shown that combining dicyandiamide (B1669379) with other compounds, like aluminum hypophosphite, can lead to effective flame-retardant composites in materials such as polyethylene. alfa-chemistry.com

Precursors for Energetic Materials (focus on chemical synthesis and properties)

The synthesis of energetic materials is a field that continually seeks new precursors with desirable properties such as high density, positive heat of formation, and good thermal stability. chemistry-chemists.com Heterocyclic compounds are of particular interest in this area. chemistry-chemists.com Cyanoguanidine itself is a precursor in the synthesis of various nitrogen-rich compounds. nih.gov

While this compound is not a primary explosive, its chemical structure contains the necessary elements (carbon, nitrogen, oxygen) and functionalities that can be transformed into more energetic structures through controlled chemical reactions. The synthesis of energetic materials often involves multi-step processes where precursors are modified to introduce energetic functional groups like nitro groups. nih.gov For instance, nitroacetonitrile, another versatile precursor, is used to create a variety of energetic compounds due to its reactive nature. nih.gov Similarly, this compound could serve as a starting material for the synthesis of more complex, energetic molecules, with the oxalate moiety potentially influencing the crystal packing and density of the final product. The development of new energetic materials focuses on designing molecules that offer high performance while maintaining insensitivity to shock and thermal insults. ethernet.edu.etdtic.milpurdue.edu

Carbon Nitride Nanosheets Synthesis and Related Materials

Graphitic carbon nitride (g-C3N4), a metal-free semiconductor, has garnered significant attention for its applications in photocatalysis. nih.govhnu.edu.cn It is typically synthesized by the thermal polymerization of nitrogen-rich precursors such as urea (B33335), melamine, or dicyandiamide (cyanoguanidine). hnu.edu.cnresearchgate.net The use of different precursors can lead to g-C3N4 materials with varying properties. rsc.org

Copolymerization of dicyandiamide with other molecules, like barbituric acid, has been shown to modify the electronic structure and extend the light absorption of the resulting carbon nitride material. rsc.org The presence of oxalate in this compound could introduce in-situ modifications during the thermal condensation process. The decomposition of the oxalate could create defects or porosity in the carbon nitride structure, which can be beneficial for catalytic activity. For instance, creating porous g-C3N4 nanosheets has been shown to enhance photocatalytic performance by increasing the surface area and light-harvesting capabilities. researchgate.net The synthesis of carbon nitride nanosheets is an active area of research, with efforts focused on developing simple and environmentally friendly methods to produce high-quality materials. rsc.orgualberta.ca

Catalyst Supports and Modifier in Heterogeneous Catalysis

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are crucial in many industrial processes. ethz.ch The support material plays a critical role in the performance of a heterogeneous catalyst by dispersing and stabilizing the active catalytic species. dokumen.pub Carbon-based materials, including nitrogen-doped carbons, are widely used as catalyst supports. researchgate.net

The thermal decomposition of this compound can produce nitrogen-containing carbonaceous materials. The nitrogen atoms within the carbon matrix can act as anchoring sites for metal nanoparticles, preventing their agglomeration and enhancing catalytic activity and stability. researchgate.net Graphitic carbon nitride, derived from precursors like dicyandiamide, has been investigated as a catalyst support for fuel cells, demonstrating improved durability compared to conventional carbon black supports. acs.org

Furthermore, the oxalate component can also play a role. The oxalate route has been used to promote the activity of manganese oxide catalysts. nih.gov In the context of this compound, its decomposition could lead to a catalyst support material that is co-doped with nitrogen and potentially has modified surface acidity or basicity, which can influence catalytic reactions. The modification of catalyst supports with heteroatoms is a key strategy to tune their electronic and chemical properties for specific applications. rsc.orgrsc.orgnih.gov

Interactive Table: Properties of Precursors for Functional Materials

PrecursorKey Functional GroupsResulting MaterialKey Properties of Resulting Material
Cyanoguanidine Guanidine (B92328), CyanoEpoxy ResinsHigh cross-link density, thermal stability
Cyanoguanidine Guanidine, CyanoFlame RetardantsIntumescence, gas release
Dicyandiamide Guanidine, CyanoGraphitic Carbon NitridePhotocatalytic activity, semiconductor properties
Oxalic Acid Carboxylic AcidPolyoxalatesBiodegradability, controlled release
This compound Guanidine, Cyano, OxalateFunctional Polymers, Composites, CatalystsPotentially combines properties from both cyanoguanidine and oxalate

Formation of Co-crystals and Hybrid Salts for Material Property Modulation

Crystal engineering allows for the modification of the physicochemical properties of a solid-state material without altering the chemical structure of the constituent molecules. nih.gov This is achieved through the formation of multi-component crystals, such as co-crystals and salts. crystalpharmatech.com

A co-crystal is a crystalline structure composed of two or more different neutral molecules held together by non-covalent interactions, such as hydrogen bonding. crystalpharmatech.comnih.gov A salt, on the other hand, is formed by the transfer of a proton between an acid and a base, resulting in ionic interactions. This compound is an example of a salt. The formation of salts and co-crystals can significantly alter properties like solubility, melting point, and stability. nih.govbiotech-asia.orgmdpi.com

The concept of hybrid salts involves incorporating a neutral guest molecule into the crystal lattice of a salt. crystalpharmatech.com This approach offers further opportunities to tune material properties. Given the structure of this compound, with its potential for hydrogen bonding through the amine groups of cyanoguanidine and the carboxylate groups of oxalate, it could serve as a platform for forming co-crystals or hybrid salts with other molecules. By selecting appropriate co-formers, it may be possible to create new crystalline materials with modulated properties, tailored for specific applications in materials science. The use of salt melts in synthesis is another avenue for creating novel crystalline materials with controlled nanostructures. rsc.org

Interactive Table: Comparison of Multi-Component Crystalline Forms

Crystalline FormComponentsPrimary BondingPotential Property Modulation
Salt Acid + Base (e.g., Oxalic Acid + Cyanoguanidine)Ionic Bonds, Hydrogen BondsSolubility, Melting Point, Stability
Co-crystal Two or more neutral moleculesHydrogen Bonds, van der Waals forcesSolubility, Dissolution Rate, Bioavailability
Hybrid Salt Salt + Neutral Guest MoleculeIonic Bonds, Hydrogen Bonds, Non-covalent interactionsFine-tuning of physical and chemical properties

Applications as a Reagent in Organic Synthesis (e.g., Biguanide (B1667054) Synthesis)

Cyanoguanidine, also known as dicyandiamide, serves as a fundamental building block in the synthesis of various organic compounds, most notably biguanides. nih.govresearchgate.net Biguanide and its derivatives are of significant interest due to their wide range of applications, including their use as catalysts, strong organic bases, and as precursors for nitrogen-containing heterocycles. researchgate.net

The synthesis of biguanides from cyanoguanidine can be achieved through several pathways. One of the most direct methods involves the reaction of cyanoguanidine with amines. researchgate.net This reaction can be performed under different conditions, such as in the presence of copper salts or by fusing amine hydrochlorides with cyanoguanidine at high temperatures. nih.gov For instance, heating a mixture of cyanoguanidine and an amine hydrochloride in a polar solvent like alcohol can lead to the formation of the corresponding biguanide. nih.gov More recent methods have explored higher reaction temperatures (180–200 °C) for shorter durations to produce cycloalkyl- and benzylbiguanides with good yields. nih.gov

A significant advancement in biguanide synthesis involves the use of phenol-containing organic solvents. This method, which involves heating dicyandiamide with an ammonium (B1175870) salt or an amine salt in the presence of phenols, has been shown to produce high-purity biguanide salts in high yields. google.com The reaction of dimethylamine (B145610) or its hydrochloride salt with 2-cyanoguanidine in a solvent like n-butanol at reflux temperature is another established method for producing N,N-dimethylbiguanide (metformin). google.com

The following table summarizes various synthetic routes to biguanide derivatives starting from cyanoguanidine.

Starting MaterialsReagents/ConditionsProductReference(s)
Cyanoguanidine, Primary AminesCuCl₂, Refluxing WaterN¹-monoalkylbiguanides nih.gov
Cyanoguanidine, Amine HydrochloridesFusion at 180–200 °CCycloalkyl- and Benzylbiguanides nih.gov
Dicyandiamide, Ammonium/Amine SaltPhenol-containing organic solvent, HeatHigh-purity Biguanide Salts google.com
2-Cyanoguanidine, Dimethylamine Hydrochloriden-Butanol, RefluxN,N-dimethylbiguanide (Metformin) google.com
Aniline, Dicyandiamide-Phenylbiguanide hydrochloride mdpi.com

Development of Chemical Sensors for Oxalate Ions (in a non-biological context, e.g., food analysis, material science)

The detection of oxalate ions is crucial in various fields, including food analysis and materials science. Chemical sensors offer a promising approach for rapid and sensitive oxalate detection. While this compound itself is not directly the sensor, the principles of ion recognition and sensor design are relevant to the detection of its oxalate component.

Recent advancements in sensor technology have led to the development of highly sensitive methods for oxalate detection. One such approach utilizes electrochemiluminescence (ECL). An ECL sensor was developed by immobilizing an emitter, Ruthenium(II)tris(bipyridine), in a bipolar silica (B1680970) nanochannel film. mdpi.com This sensor demonstrated high sensitivity for oxalate detection in the nanomolar to millimolar range. mdpi.com The design of such sensors often relies on the specific interaction between the sensor and the target analyte.

Another strategy for oxalate detection involves the use of quantum dots (QDs). A QD-based sensor was developed for the detection of urolithiasis oxalate, where the oxalate concentration was quantified by the reduction of Cu²⁺ to Cu⁺, a change that can be selectively recognized by CdTe QDs. researchgate.net This method allows for visual detection of oxalate at micromolar concentrations. researchgate.net

Metal-organic frameworks (MOFs) are another class of materials being explored for chemical sensing applications due to their high porosity and customizable structures. rsc.org While not specifically detailed for oxalate, the principles of designing MOF-based sensors for various analytes, including anions, are well-established. These sensors can be functionalized to selectively bind target ions, leading to a detectable signal change, such as fluorescence or a colorimetric response. rsc.orgacs.org

The table below highlights different sensor types and their performance in detecting oxalate ions in non-biological contexts.

Sensor TypePrincipleDetection LimitApplication ContextReference(s)
Electrochemiluminescence (ECL) SensorRuthenium(II)tris(bipyridine) emitter in silica nanochannel film0.8 nMGeneral Oxalate Detection mdpi.com
Quantum Dot (QD)-based SensorCu²⁺ reduction and recognition by CdTe QDs10 µM (visual)Urolithiasis Oxalate Detection researchgate.net
Oxalate Oxidase-based ElectrodeElectrocatalytic response1 µMFoodstuffs Analysis researchgate.net
Colorimetric and Fluorescent SensorsSupramolecular anion recognitionVaries (ppm level)Anion Sensing in Solution acs.org

Emerging Research Frontiers and Interdisciplinary Perspectives for Cyanoguanidine Oxalate

Integration with Nanotechnology and Nanoscience for Advanced Applications

The integration of cyanoguanidine and oxalate (B1200264) functionalities into nanomaterials is a burgeoning field with significant potential across various sectors, including healthcare, environmental remediation, and catalysis. nih.govnih.govmdpi.comscientificarchives.com Nanotechnology leverages the unique properties of materials at the nanoscale (typically 1-100 nm) to create structures with enhanced reactivity, targeted delivery capabilities, and improved physical characteristics. nih.govnanografi.com

Research has demonstrated the utility of the cyanoguanidine group in functionalizing nanomaterials. For instance, a novel cyanoguanidine-modified chitosan (B1678972) copolymer has been developed as an advanced adsorbent and bioactive agent. researchgate.netmdpi.com This nanomaterial exhibited significant antimicrobial, antioxidant, and anticancer properties. researchgate.net In another application, dicyandiamide (B1669379) (cyanoguanidine) serves as a crucial nitrogen-rich precursor in the high-temperature synthesis of single-atom catalysts (SACs), where isolated metal atoms are anchored on a support material, often a nitrogen-doped carbon matrix. rsc.org These SACs are at the forefront of catalytic science due to their maximum atom-utilization efficiency and unique electronic structures. researchgate.net

The oxalate anion also plays a key role in nanoscience. It can be used as a chemical agent to control the morphology and structure of nanomaterials. For example, oxalic acid has been used to create highly ordered porous alumina (B75360) templates for the fabrication of nanoparticle arrays. acs.org Furthermore, oxalate salts added to electrolytes during synthesis can help control the formation of thin layers on materials like nickel hydroxide (B78521). royalsocietypublishing.org

The combination of these two components in cyanoguanidine oxalate suggests a potential for creating multifunctional nanomaterials. While direct research on "this compound nanoparticles" is nascent, the principles derived from its constituents are clear. The cyanoguanidine moiety can provide reactive sites for further functionalization or act as a nitrogen source for creating advanced catalytic supports, while the oxalate group can be used to template the growth of nanostructures or be a source of in situ H₂O₂ in enzymatic reactions. nih.gov

Table 1: Applications of Cyanoguanidine-Based Nanomaterials

Material/System Application Area Key Research Finding Reference(s)
Cyanoguanidine-modified chitosan copolymer Biomedical Showed enhanced antimicrobial activity against E. coli and S. aureus and anticancer activity against breast cancer cells. researchgate.net
Dicyandiamide (precursor) Nanocatalysis Used to create nitrogen-doped carbon supports for single-atom catalysts (SACs) through pyrolysis. rsc.org
Dicyandiamide imprinted polymer Food Safety Utilized for the selective recognition and detection of dicyandiamide in bovine milk. acs.org
Cyanoguanidine-modified chitosan adsorbent Environmental Mentioned as a functional adsorbent material. mdpi.com

Advanced Spectroscopic and In-Situ Characterization Techniques (e.g., Operando Spectroscopy)

To fully understand and engineer this compound-based systems, advanced characterization techniques that provide insight into dynamic processes are essential. Traditional methods may only analyze materials under static conditions, but the true functionality of catalysts and other advanced materials is revealed under working conditions. chimia.ch

Operando spectroscopy is a powerful methodology that combines a spectroscopic measurement with a simultaneous assessment of a material's activity or performance under realistic reaction conditions (e.g., high temperature and pressure). chimia.chwikipedia.org This technique is key to establishing structure-reactivity relationships and understanding reaction mechanisms. wikipedia.org For example, in the study of catalysts derived from dicyandiamide precursors, operando techniques like X-ray Absorption Spectroscopy (XAS) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can track the state of metal active sites and the evolution of surface intermediates during a reaction. chimia.chmdpi.com

In-situ characterization techniques are also critical. The development of single-atom catalysts, which can be synthesized using dicyandiamide, has been greatly aided by advanced in-situ methods like environmental transmission electron microscopy (TEM), in-situ X-ray Absorption Fine Structure (XAFS) analysis, and in-situ X-ray Diffraction (XRD). rsc.org These methods allow researchers to observe the migration and anchoring of metal atoms on the support material during the high-temperature synthesis process. rsc.org

For oxalate-containing materials, a suite of analytical methods is used to determine their structure and composition. Techniques such as Thermogravimetric Analysis (TGA), Powder X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) are routinely used to identify and quantify different calcium oxalate hydrates. mdpi.commdpi.com More advanced applications include Surface-Enhanced Raman Spectroscopy (SERS), which has been employed for the trace detection of dicyandiamide on silver nanoparticle arrays, demonstrating high sensitivity. acs.org

Table 2: Advanced Characterization Techniques for Cyanoguanidine/Oxalate Systems

Technique Information Provided Relevance to this compound Reference(s)
Operando Spectroscopy (XAS, DRIFTS, Raman) Real-time catalyst structure and surface species under reaction conditions. Elucidating reaction mechanisms for catalysts derived from cyanoguanidine precursors. chimia.chwikipedia.orgmdpi.com
In-Situ XRD/XAFS Dynamic structural changes and metal speciation during synthesis or reaction. Understanding the formation of single-atom catalysts using dicyandiamide. rsc.org
Surface-Enhanced Raman Spectroscopy (SERS) Ultra-sensitive detection of molecules on plasmonic nanostructures. Trace detection of dicyandiamide in complex matrices like milk. acs.org
Thermogravimetric Analysis (TGA) Mass loss as a function of temperature, identifying hydrate (B1144303) forms. Characterizing the thermal decomposition and hydration state of oxalate salts. mdpi.commdpi.com

Computational Design of Novel this compound-Based Systems with Targeted Properties

Computational modeling has become an indispensable tool for accelerating materials discovery and providing deep mechanistic insights, complementing experimental work. researchgate.net Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling allow for the rational design of new compounds with specific, targeted properties before their synthesis. researchgate.netajrconline.org

Density Functional Theory (DFT) is widely used to investigate the electronic and structural properties of molecules and materials. In systems related to cyanoguanidine, DFT has been used to model the cyanamide (B42294) functional group in carbon nitride photocatalysts. nih.gov These calculations helped explain how the group enhances charge separation by localizing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) on different parts of the polymer. nih.gov Similarly, DFT studies on oxalate-bridged metal complexes have been performed to calculate their optimized geometry and understand their electronic and magnetic properties. proceedings.science Such computational approaches could be directly applied to this compound to predict its electronic structure, vibrational spectra, and potential as a ligand or precursor for functional materials.

Quantitative Structure-Activity Relationship (QSAR) is a computational method primarily used in drug design to correlate the chemical structure of compounds with their biological activity. ajrconline.org This approach was instrumental in the historical development of H₂ receptor antagonists, where cyanoguanidine was identified as a successful bioisostere (a chemical substitute) for thiourea (B124793), leading to blockbuster drugs. ajrconline.org This highlights the power of computational screening to guide molecular modification.

The synergy between theory and experiment is crucial. researchgate.net Computational models can predict promising candidate structures, which are then synthesized and tested. The experimental data, in turn, is used to refine the computational models. This data-driven loop accelerates the design of novel this compound-based systems, whether for catalysis, where DFT can guide the design of active sites researchgate.net, or for biomedical applications, where QSAR can predict therapeutic efficacy.

Table 3: Computational Modeling Applications for Related Systems

Computational Method System Studied Property/Application Investigated Reference(s)
Density Functional Theory (DFT) Cyanamide group in carbon nitride Electronic properties (HOMO/LUMO separation) for enhanced photocatalysis. nih.gov
Density Functional Theory (DFT) Oxalate-bridged oxidovanadium complex Optimized geometry, electronic structure, and magnetic properties. proceedings.science
Density Functional Theory (DFT) Single-atom catalysts on nitrogen-doped carbon Adsorption energies and reaction pathways for CO₂ reduction. researchgate.netpnas.org
QSAR (Quantitative Structure-Activity Relationship) Cyanoguanidine as a functional group Bio-isosteric replacement of thiourea in the design of H₂ receptor antagonists. ajrconline.org

Sustainable and Circular Economy Considerations in Compound Production and Utilization

As global focus shifts towards green chemistry and a circular economy, the production and application of chemical compounds are being re-evaluated through the lens of sustainability. researchgate.net This involves using renewable resources, minimizing waste, and designing products that can be recycled or repurposed at the end of their life.

The synthesis of cyanoguanidine itself is an area where sustainable practices can be implemented. One proposed method describes the production of cyanoguanidine from basic raw materials like carbon, nitrogen, water, and electrical energy. google.com This process includes the potential to recycle key reagents, such as the metal oxide used in an early step, making it a more sustainable route compared to traditional methods. google.com Furthermore, the use of cyanoguanidine as a slow-release fertilizer aligns with sustainable agriculture goals. google.comwikipedia.org

The concept of a circular economy involves turning waste streams into valuable feedstocks. csic.es In this context, oxalate can be produced from the electrochemical reduction of CO₂, representing a pathway to convert a greenhouse gas into a useful chemical. csic.es Additionally, waste biomass, such as food waste, can be converted into engineered biochars, a process where potassium oxalate has been used as an activating agent to enhance the material's properties for CO₂ capture. researchgate.net

The application of materials derived from cyanoguanidine also intersects with green chemistry. For example, the green synthesis of nanoparticles using plant extracts and other eco-friendly methods is a growing field. mdpi.com Cyanoguanidine-modified biopolymers like chitosan fit within this paradigm, creating functional materials from renewable sources for applications in environmental remediation. researchgate.netmdpi.com The use of catalysts derived from dicyandiamide for processes like photoreforming plastic waste into valuable hydrogen fuel is another powerful example of how these materials can contribute to a circular economy. acs.org

Table 4: Sustainable and Circular Economy Pathways

Process/Application Feedstock / Waste Stream Product / Outcome Contribution to Sustainability/Circularity Reference(s)
Sustainable Cyanoguanidine Production Carbon, Nitrogen, Water, Energy Cyanoguanidine Utilizes basic raw materials and incorporates reagent recycling. google.com
Electrochemical Reduction Carbon Dioxide (CO₂) Oxalate Valorization of a greenhouse gas into a value-added chemical. csic.es
Waste Valorization Food Waste Engineered Biochar (using oxalate activation) Converts waste into a functional material for carbon capture. researchgate.net
Photoreforming Plastic Waste Hydrogen (H₂) Fuel Upcycling of non-recyclable waste into clean energy using a catalyst potentially derived from dicyandiamide. acs.org
Green Synthesis Chitosan (Biopolymer) Cyanoguanidine-modified adsorbent Use of renewable resources to create materials for environmental applications. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cyanoguanidine oxalate, and how can its structural purity be validated experimentally?

  • Methodology : Synthesis typically involves mechanochemical solid-phase reactions, as demonstrated in modified humic acid salt preparations . Characterization requires X-ray diffraction (XRD) for crystallinity analysis and spectroscopic techniques (e.g., FT-IR, NMR) to confirm functional groups. Purity validation should follow guidelines for documenting reagent sources, equipment specifications (e.g., texture analyzers, controlled-temperature baths), and reproducibility protocols .

Q. Which analytical techniques are most effective for quantifying this compound’s stability under varying pH or temperature conditions?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended for stability studies. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability. Ensure compliance with reporting standards for chemical parameters (e.g., Latin nomenclature for biological agents, equipment calibration details) .

Q. How should researchers design antimicrobial susceptibility tests for this compound complexes?

  • Methodology : Follow standardized protocols such as broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ampicillin) and test against Gram-positive (Enterococcus faecalis) and Gram-negative (Escherichia coli) strains. Document experimental conditions (e.g., incubation time, temperature) meticulously to enable replication .

Advanced Research Questions

Q. What computational approaches are suitable for modeling this compound’s molecular interactions, such as hydrogen bonding with enzymes?

  • Methodology : Density functional theory (DFT) calculations can predict geometrical parameters (bond lengths, angles) and interaction energies. Molecular docking simulations (e.g., AutoDock Vina) help visualize binding modes with targets like serine proteases or alkaline phosphatase. Validate computational results against experimental XRD or spectroscopic data .

Q. How can discrepancies in reported antimicrobial efficacy of this compound derivatives be systematically addressed?

  • Methodology : Conduct meta-analyses of existing studies to identify variables (e.g., bacterial strain variability, compound concentration ranges). Replicate conflicting experiments under controlled conditions, adhering to primary literature methodologies. Use statistical tools (e.g., ANOVA) to assess significance of observed differences .

Q. What experimental frameworks are recommended for studying this compound’s enzyme inhibition kinetics?

  • Methodology : Employ Michaelis-Menten kinetics assays with spectrophotometric monitoring. For alkaline phosphatase inhibition, measure substrate (e.g., p-nitrophenyl phosphate) conversion rates in the presence of varying inhibitor concentrations. Include Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Q. How can mechanochemical synthesis of this compound be optimized for scalability while maintaining yield?

  • Methodology : Use factorial design experiments to test variables (e.g., grinding time, solvent ratios). Characterize products with XRD and SEM to correlate synthesis conditions with crystallite size/morphology. Reference protocols for solid-phase reactions in humic acid modifications for mechanistic insights .

Q. What best practices ensure reproducibility in this compound research across laboratories?

  • Methodology : Adhere to the Beilstein Journal’s experimental reporting standards: detail reagent purities, equipment models, and ambient conditions. Share raw data and spectra in supplementary materials. Cross-validate results via collaborative inter-laboratory studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.